molecular formula C17H13Cl2N3O3S2 B2999379 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide CAS No. 865176-25-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide

Cat. No. B2999379
CAS RN: 865176-25-6
M. Wt: 442.33
InChI Key: UFGSFFDCJZUZCM-FXBPSFAMSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It is a potential therapeutic agent for the treatment of cancer, as it induces apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit promising properties as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features are crucial for Type II mechanisms in photodynamic therapy, suggesting a potential application for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

Research into the intramolecular participation of sulfide linkage on the reactivity of carbenes and diazoalkanes led to the formation of novel cyclic ylides, demonstrating the chemical versatility of sulfur-containing compounds. This work highlights the potential for synthesizing unique structures through intricate chemical mechanisms, which could be relevant for the development of new materials or biologically active molecules (Ojima & Kondo, 1973).

Biological Activities and Chemical Reactions

A variety of studies have been conducted to explore the biological activities of sulfonamide derivatives and their potential as antimicrobial and anticancer agents. These studies include the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, highlighting their potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001), and the exploration of thiazole derivatives for their wide range of therapeutic applications, including antimicrobial, antiretroviral, and anticancer activities (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).

properties

IUPAC Name

2,5-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h2-6,8-9H,1,7H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGSFFDCJZUZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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